chemical properties of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine
chemical properties of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine
An In-Depth Technical Guide to 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine, a fluorinated piperidine derivative of significant interest in medicinal chemistry. The strategic incorporation of a gem-difluoro group on the piperidine ring and the presence of a bromophenylmethyl substituent offer a unique combination of physicochemical properties, making this compound a valuable building block for the synthesis of novel therapeutic agents. This document delves into its chemical properties, provides detailed synthetic and analytical protocols, and discusses its potential applications in drug discovery.
Molecular Structure and Physicochemical Properties
1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine possesses a core 4,4-difluoropiperidine scaffold N-substituted with a 4-bromobenzyl group. The gem-difluoro substitution at the C4 position of the piperidine ring is a key feature, as it can significantly modulate the lipophilicity and metabolic stability of resulting drug candidates. The pKa of the piperidine nitrogen is also influenced by this substitution, affecting its ionization state at physiological pH.
Table 1: Physicochemical Properties of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine and Related Compounds
| Property | 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine (Predicted) | 4,4-Difluoropiperidine | 1-Benzyl-4,4-difluoropiperidine |
| Molecular Formula | C₁₂H₁₄BrF₂N | C₅H₉F₂N | C₁₂H₁₅F₂N |
| Molecular Weight | 290.15 g/mol | 121.13 g/mol [1] | 211.25 g/mol |
| Appearance | Colorless to light yellow liquid or low melting solid | Liquid[2] | Liquid |
| Boiling Point | Not experimentally determined | 114.3 ± 40.0 °C at 760 mmHg[2] | 74-79 °C at 0.1 mmHg |
| Melting Point | Not experimentally determined | Not available | Not available |
| pKa (basic) | ~7.5 - 8.5 | 8.5[1] | Not available |
| LogP (calculated) | ~3.5 | ~0.6 | ~2.5 |
Note: Some properties for the target compound are predicted based on the known values of structurally similar compounds.
Synthesis of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine
The synthesis of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine can be efficiently achieved through two primary routes: N-alkylation of 4,4-difluoropiperidine with 4-bromobenzyl bromide or reductive amination of 4,4-difluoropiperidine with 4-bromobenzaldehyde.
Synthetic Route 1: N-Alkylation
This method involves the direct reaction of the secondary amine of 4,4-difluoropiperidine with 4-bromobenzyl bromide in the presence of a base.
reagents [label=<
+
──>
4,4-Difluoropiperidine 4-Bromobenzyl bromide 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine
]; }
N-Alkylation Synthesis Route
Experimental Protocol: N-Alkylation
-
To a solution of 4,4-difluoropiperidine (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF) is added a non-nucleophilic base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).
-
The mixture is stirred at room temperature for 15-20 minutes.
-
4-Bromobenzyl bromide (1.1 eq) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature or gently heated (50-60 °C) and monitored by Thin Layer Chromatography (TLC) until completion (typically 2-4 hours).
-
Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine.
Synthetic Route 2: Reductive Amination
Reductive amination offers an alternative pathway, reacting 4,4-difluoropiperidine with 4-bromobenzaldehyde to form an iminium ion intermediate, which is then reduced in situ.
reagents [label=<
+
──>[Reducing Agent]
4,4-Difluoropiperidine 4-Bromobenzaldehyde 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine
]; }
Reductive Amination Synthesis Route
Experimental Protocol: Reductive Amination
-
To a solution of 4,4-difluoropiperidine (1.0 eq) and 4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) is a common choice for this transformation.[3][4]
-
A small amount of acetic acid may be added to catalyze the formation of the iminium ion.
-
The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by TLC.
-
Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (CDCl₃, 500 MHz) | Predicted ¹³C NMR (CDCl₃, 125 MHz) |
| Ar-H | δ 7.45 (d, J = 8.5 Hz, 2H), 7.20 (d, J = 8.5 Hz, 2H) | δ 138.0 (Ar-C), 131.5 (Ar-CH), 130.5 (Ar-CH), 121.0 (Ar-C-Br) |
| N-CH₂-Ar | δ 3.50 (s, 2H) | δ 60.0 |
| Piperidine H-2, H-6 | δ 2.55 (t, J = 5.5 Hz, 4H) | δ 50.0 |
| Piperidine H-3, H-5 | δ 2.00 (tt, J = 14.0, 5.5 Hz, 4H) | δ 34.0 (t, J(C-F) ≈ 22 Hz) |
| Piperidine C-4 | - | δ 122.0 (t, J(C-F) ≈ 240 Hz) |
Note: Predicted chemical shifts are based on known values for similar N-benzylpiperidine and 4,4-difluoropiperidine structures. The multiplicity of the C-3 and C-5 carbons will be a triplet due to coupling with the two fluorine atoms.
¹⁹F NMR Spectroscopy: A single resonance is expected in the range of -90 to -110 ppm (relative to CFCl₃) for the two equivalent fluorine atoms.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
Sample Preparation:
-
Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
Expected Results (Electrospray Ionization - ESI+):
-
[M+H]⁺: The protonated molecule will show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity at m/z 290 and 292.
-
Fragmentation: A prominent fragment ion is expected at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) formed from the benzyl group. Another significant fragment would arise from the loss of the 4-bromobenzyl group, resulting in the protonated 4,4-difluoropiperidine fragment.
Reactivity and Stability
1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine is a stable compound under normal laboratory conditions.
-
N-Debenzylation: The N-benzyl group can be cleaved under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C), which would yield 4,4-difluoropiperidine.
-
Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide functionality allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further structural diversity. This makes it a versatile intermediate for creating libraries of compounds.
A [label="1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine"]; B [label="4,4-Difluoropiperidine"]; C [label="Cross-Coupled Products"];
A -> B [label=" N-Debenzylation\n(e.g., H₂, Pd/C)"]; A -> C [label=" Pd-Catalyzed\nCross-Coupling"]; }
Key Reactivity Pathways
Applications in Drug Discovery
The 4,4-difluoropiperidine motif is increasingly utilized in medicinal chemistry to enhance the properties of drug candidates. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon, and it often improves metabolic stability by blocking potential sites of oxidation.
Derivatives of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine are of interest for the development of:
-
Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in many CNS-active drugs. The lipophilicity and pKa modifications imparted by the difluoro group can be tuned to optimize blood-brain barrier penetration.
-
Receptor Antagonists: The parent 4,4-difluoropiperidine core has been incorporated into potent and selective dopamine D4 and histamine H3 receptor antagonists.[5] The 4-bromobenzyl group can serve as a handle for further derivatization to explore structure-activity relationships.
Safety and Handling
General Precautions:
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Avoid inhalation of vapors and contact with skin and eyes.[6]
Specific Hazards:
-
Brominated Aromatic Compounds: These can be irritants and may have long-term health effects. Handle with care.
-
Piperidine Derivatives: Many piperidine derivatives are basic and can be corrosive or irritating.
Storage and Disposal:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is straightforward via established methods like N-alkylation and reductive amination. The presence of both a reactive aryl bromide and a metabolically robust difluoropiperidine core provides a platform for the creation of diverse and potentially potent therapeutic agents. This guide provides the foundational knowledge for the synthesis, characterization, and safe handling of this important research chemical.
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